Dermaseptin DS VIII-like peptide
Description
Properties
bioactivity |
Antibacterial, Antifungal, Antiprotozoal |
|---|---|
sequence |
ALWKTMLKKLGTVALHAGKAALGAAADTISQGA |
Origin of Product |
United States |
Scientific Research Applications
Antibacterial Activity
Dermaseptin peptides exhibit significant antibacterial properties against a range of pathogens, including multidrug-resistant (MDR) strains. Recent studies have highlighted their efficacy against clinically relevant bacteria such as Acinetobacter baumannii, a notorious nosocomial pathogen.
- Study Findings : A study reported that various derivatives of dermaseptin showed minimum inhibitory concentrations (MICs) ranging from 3.125 to 12.5 µg/mL against A. baumannii . The most effective analogs included K4K20S4 and K3K4B2, which demonstrated potent antibacterial activity with low cytotoxicity towards human cells.
| Peptide | MIC (µg/mL) | MBC (µg/mL) | Cytotoxicity (CC50 µg/mL) |
|---|---|---|---|
| K4K20S4 | 3.125 | 6.25 | 75.71 |
| K3K4B2 | 6.25 | 12.5 | 75.71 |
| Native DRS-S4 | 12.5 | Not reported | Not applicable |
Antifungal Activity
Dermaseptins also demonstrate antifungal properties, making them candidates for treating fungal infections that are resistant to conventional antifungals. Their mechanism involves disrupting fungal cell membranes, leading to cell death.
Anticancer Applications
Recent research has explored the anticancer potential of dermaseptins, particularly their ability to inhibit the growth of various cancer cell lines.
Nanoparticle Encapsulation
The incorporation of dermaseptins into nanoparticle formulations has been investigated to enhance their stability and bioactivity. For example, dermaseptin B2 adsorbed onto alginate nanoparticles showed improved antibacterial activity against Gram-negative bacteria . This approach not only enhances the efficacy but also allows for targeted delivery in clinical settings.
Comparison with Similar Compounds
Comparison with Similar Dermaseptins and Related Peptides
Sequence and Structural Homology
Dermaseptin DS VIII-like peptide shares high sequence similarity with other dermaseptins from Phyllomedusa species, including:
| Peptide | Source | Sequence Homology | Key Structural Features |
|---|---|---|---|
| Dermaseptin-SVIII | P. sauvagei | 85% | Cationic termini, α-helical core |
| Dermaseptin-SVII | P. sauvagei | 82% | Amphipathic helix, hydrophobic face |
| Dermaseptin-PS1 | P. sauvagei | 78% | Enhanced anticancer activity |
| Phylloxin | P. bicolor | 65% | Dual antimicrobial/opioid activity |
| Pleurocidin | Winter Flounder | 68% | Carpet mechanism, low cytotoxicity |
Key Observations:
Functional Comparison
Antimicrobial Activity
| Peptide | Antimicrobial Spectrum | MIC Range (µg/mL) | Cytotoxicity (HC50, µg/mL) |
|---|---|---|---|
| DS VIII-like | Gram+/- bacteria, fungi, protozoa | 1–10 | 50–100 (mammalian cells) |
| Dermaseptin-SVIII | Gram+/- bacteria | 2–15 | 30–60 |
| Dermaseptin-PS1 | Gram+/- bacteria, cancer cells | 0.5–8 | 100–200 |
| TAT-DS fusion | Broad-spectrum (including biofilms) | 0.1–5 | >200 |
- Mechanistic Differences :
Anticancer Activity
Structural Determinants of Selectivity
- Amphipathicity : Higher in DS VIII-like compared to Phylloxin, contributing to stronger bacterial membrane targeting .
- C-Terminal Amidation : Present in DS VIII-like and SVIII, enhancing stability and charge density .
- TFA Salt Effects : Residual trifluoroacetic acid (TFA) in synthetic DS VIII-like may alter cellular assays (e.g., growth inhibition at 10 nM) .
Quality and Regulatory Considerations
For generic peptide development (e.g., DS VIII-like analogues), regulatory guidelines require:
- Structural Equivalence: Matching amino acid sequence, optical purity, and molecular weight distribution .
- Functional Equivalence : Comparable bioactivity in standardized assays (e.g., MIC, cytotoxicity) .
- Analytical Characterization : Techniques like HPLC, mass spectrometry (MS), and circular dichroism (CD) validate physicochemical properties .
Preparation Methods
Table 1: Example of Peptide Derivatives and Modifications
| Peptide Variant | Length (mer) | Key Modifications | Purpose |
|---|---|---|---|
| DM-PC (native) | Full-length | Natural sequence with C-terminal amidation | Baseline activity |
| DMPC-19 | 19 | N-terminal truncation, retained amidation | Increased net positive charge |
| DMPC-10A | 10 | Substitutions: Ser and Asp to Lys; Ile to Leu; C-terminal Cha | Enhanced hydrophobicity and charge |
| DMPC-10 | 10 | Same as DMPC-10A but Ala instead of Cha at C-terminus | Comparison of hydrophobic effects |
Summary of Research Findings on Preparation
- The Fmoc-SPPS method is the standard for synthesizing Dermaseptin DS VIII-like peptides, allowing for precise sequence control and incorporation of modifications.
- RP-HPLC purification and mass spectrometry validation ensure peptide purity and structural integrity.
- Secondary structure analysis confirms the peptides adopt alpha-helical conformations in membrane-like environments, essential for their antimicrobial function.
- Rational design of truncated and modified peptides balances antimicrobial efficacy with reduced cytotoxicity, guiding future therapeutic development.
Q & A
Basic Research Questions
Q. How can researchers identify and confirm the presence of Dermaseptin DS VIII-like peptides in biological samples?
- Methodology: Use "shotgun" cloning combined with mass spectrometry and transcriptomic analysis to isolate peptides from amphibian skin secretions. Sequence alignment tools like BLAST or Clustal Omega should be employed to compare isolated sequences with known dermaseptin family members (e.g., Dermaseptin-SVIII, AJ564792). Validation requires adherence to proteomic data publication guidelines, including raw spectral data and peak list parameters for reproducibility .
Q. What structural characteristics define Dermaseptin DS VIII-like peptides?
- Methodology: Analyze conserved motifs such as the N-terminal Trp residue, amphipathic α-helical domains, and cationic charge (+2 to +6 net charge). Circular dichroism (CD) spectroscopy under membrane-mimetic conditions (e.g., SDS micelles) can confirm secondary structure formation. Sequence alignment with homologs (e.g., Dermaseptin-SI, P80277) helps identify critical residues for stability and activity .
Q. What in vitro assays are recommended for evaluating the antimicrobial activity of Dermaseptin DS VIII-like peptides?
- Methodology: Use standardized microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains. Parallel hemolysis assays on mammalian red blood cells assess selectivity (therapeutic index). Include positive controls like polymyxin B and negative controls like scrambled peptides .
Advanced Research Questions
Q. How can contradictions in structure–activity relationship (SAR) studies of Dermaseptin DS VIII-like peptides be resolved?
- Methodology: Address discrepancies (e.g., varying activity despite similar physicochemical properties) by analyzing peptide secondary structures via nuclear magnetic resonance (NMR) or molecular dynamics simulations. Compare membrane interaction mechanisms (e.g., pore formation vs. intracellular targeting) using fluorescence anisotropy or confocal microscopy .
Q. What rational design strategies optimize the cationicity and hydrophobicity of Dermaseptin DS VIII-like peptides?
- Methodology: Perform residue substitutions (e.g., Lys/Arg for cationic enhancement, Leu/Ile for hydrophobic optimization) while maintaining helical stability. Fusion with cell-penetrating motifs (e.g., TAT peptide) can enhance intracellular targeting. Evaluate redesigned peptides using cytotoxicity assays and in vivo infection models .
Q. How can machine learning (ML) models accelerate the discovery of Dermaseptin DS VIII-like peptide analogues?
- Methodology: Train ML algorithms on curated datasets of AMP sequences, physicochemical properties, and bioactivity data. Feature selection should emphasize helical propensity, charge density, and hydrophobic moment. Validate predictions using high-throughput peptide synthesis and screening platforms .
Q. What experimental frameworks integrate transcriptomic data for de novo discovery of Dermaseptin-like peptides?
- Methodology: Combine RNA-seq of amphibian skin glands with de novo peptide prediction tools (e.g., NeuroPred). Validate candidate sequences using MALDI-TOF mass spectrometry and functional assays. Cross-reference with evolutionary conserved motifs across Hylidae frog species .
Q. How should researchers report peptide identification data to ensure reproducibility and compliance with journal standards?
- Methodology: Follow Molecular & Cellular Proteomics guidelines: provide raw mass spectra, database search parameters (e.g., Mascot/SEQUEST scores), and fragment ion tolerance thresholds. Include negative controls (e.g., enzyme autolysis peaks) and validate identifications with synthetic peptides .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
